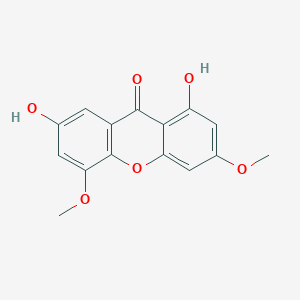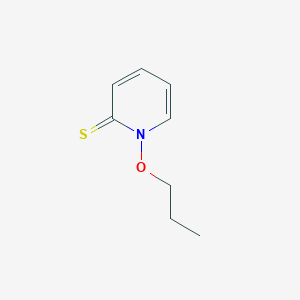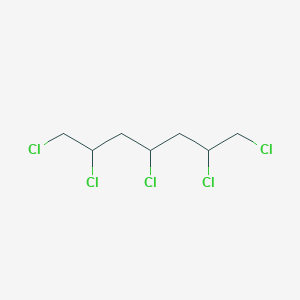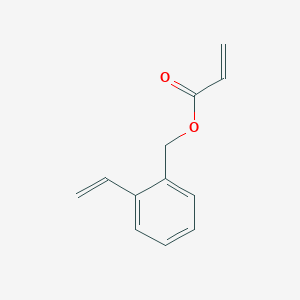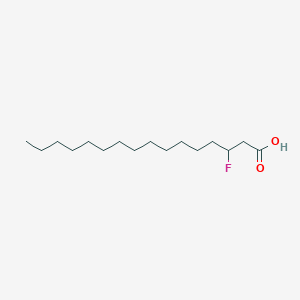
2,3-Bis(4-hydroxyphenyl)cyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(4-hydroxyphenyl)cyclopent-2-en-1-one is an organic compound characterized by the presence of two hydroxyphenyl groups attached to a cyclopentene ring. This compound is notable for its unique structure, which combines phenolic and cyclopentenone functionalities, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-hydroxyphenyl)cyclopent-2-en-1-one typically involves the reaction of cyclopentadiene with 4-hydroxybenzaldehyde under acidic conditions. The reaction proceeds through a Diels-Alder cycloaddition followed by dehydration to form the desired product. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride to facilitate the cycloaddition process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Bis(4-hydroxyphenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyclopentenone ring can be reduced to cyclopentanol derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Ether or ester derivatives.
Aplicaciones Científicas De Investigación
2,3-Bis(4-hydroxyphenyl)cyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s phenolic groups exhibit antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has shown potential anti-inflammatory and anticancer activities, leading to its investigation as a therapeutic agent.
Mecanismo De Acción
The mechanism by which 2,3-Bis(4-hydroxyphenyl)cyclopent-2-en-1-one exerts its effects involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparación Con Compuestos Similares
2,3-Dimethyl-2-cyclopenten-1-one: Similar structure but lacks the hydroxyphenyl groups, resulting in different reactivity and applications.
Cyclopent-2-en-1-one: A simpler analog with only the cyclopentenone ring, used primarily as an intermediate in organic synthesis.
Uniqueness: 2,3-Bis(4-hydroxyphenyl)cyclopent-2-en-1-one stands out due to its dual phenolic and cyclopentenone functionalities, which confer unique chemical reactivity and biological activities. This makes it a versatile compound in both synthetic chemistry and biomedical research.
Propiedades
Número CAS |
144049-98-9 |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
2,3-bis(4-hydroxyphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C17H14O3/c18-13-5-1-11(2-6-13)15-9-10-16(20)17(15)12-3-7-14(19)8-4-12/h1-8,18-19H,9-10H2 |
Clave InChI |
RPYRHIVTZFCGSO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


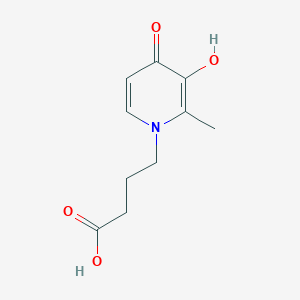
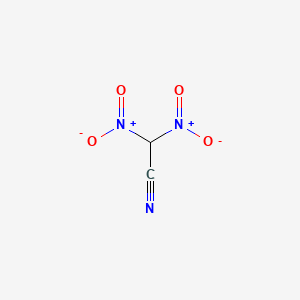
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)
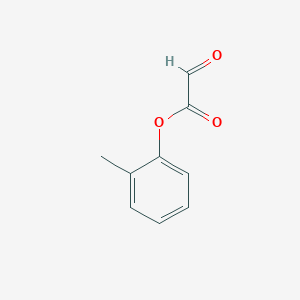
![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
